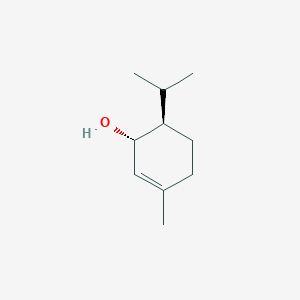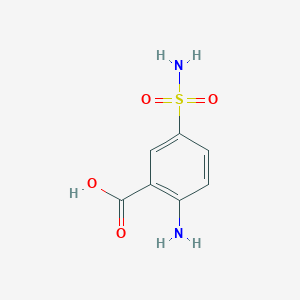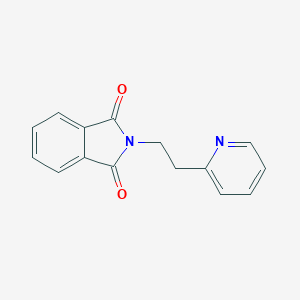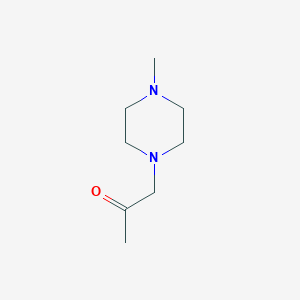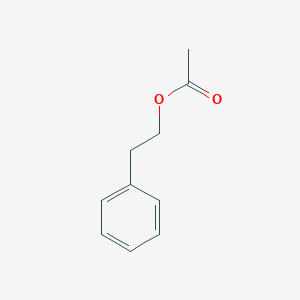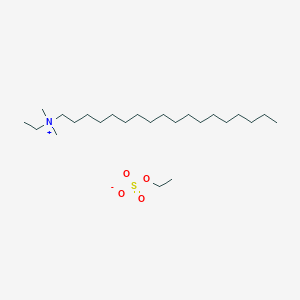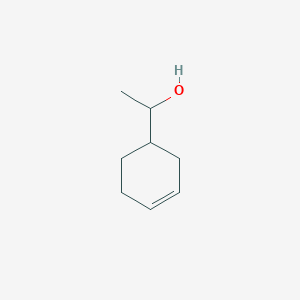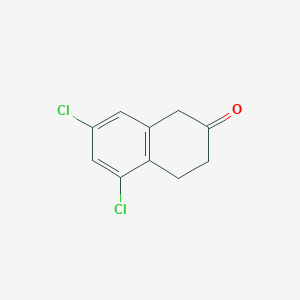
5,7-Dichloro-2-tetralone
Übersicht
Beschreibung
5,7-Dichloro-2-tetralone is an organic compound with the chemical formula C10H8Cl2O. It is a colorless crystalline solid that is soluble in alcohol and ether solvents but insoluble in water . This compound is primarily used as a reagent in organic synthesis and has applications in the preparation of pharmaceutical intermediates, pigments, and dyes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5,7-Dichloro-2-tetralone can be synthesized through various methods. A typical preparation method involves the reaction of 1,8-dichloronaphthalene with potassium thiocyanate to generate the corresponding thiocyanate compound, which is then treated with alkali to obtain the target product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques that ensure high yield and purity. The process typically includes the use of controlled reaction conditions and purification steps to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Dichloro-2-tetralone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using reagents like sodium iodide or potassium fluoride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium iodide, potassium fluoride.
Major Products Formed:
Oxidation: More oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-2-tetralone is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to create various heterocyclic compounds, ketones, and alcohols.
Biology: Employed in the synthesis of biologically active molecules and pharmaceutical intermediates.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of pigments, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-2-tetralone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can participate in various chemical reactions that modify its structure and properties, thereby influencing its biological and chemical activity.
Vergleich Mit ähnlichen Verbindungen
- 5,7-Dichloro-3,4-dihydronaphthalen-1 (2H)-one
- 5,7-Dichloro-3,4-dihydro-1H-naphthalen-2-one
- 5,7-Dichloro-3,4-dihydro-2 (1H)-naphthalenone
Comparison: 5,7-Dichloro-2-tetralone is unique due to its specific substitution pattern and chemical properties. Compared to similar compounds, it offers distinct reactivity and applications in organic synthesis, making it a valuable reagent in various scientific and industrial processes .
Eigenschaften
IUPAC Name |
5,7-dichloro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWUQJQHHIZJAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


